molecular formula C16H18N4O3 B1673761 KP136 CAS No. 76239-32-2

KP136

Cat. No.: B1673761
CAS No.: 76239-32-2
M. Wt: 314.34 g/mol
InChI Key: GUIWTWATPUPDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KP136 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of this compound likely involves large-scale organic synthesis techniques, ensuring high purity and yield. The process would include rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .

Chemical Reactions Analysis

Types of Reactions

KP136 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce compounds with enhanced anti-allergic properties .

Scientific Research Applications

KP136 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study histamine release and mast cell activation.

    Biology: Investigated for its effects on cellular processes related to allergies and asthma.

    Medicine: Potential therapeutic applications in treating allergic conditions and asthma.

    Industry: Utilized in the development of anti-allergic drugs and formulations

Mechanism of Action

KP136 exerts its effects by inhibiting histamine release from mast cells. The compound binds to specific receptors on the mast cells, preventing their activation and subsequent release of histamine. This action reduces allergic responses and inflammation. The molecular targets and pathways involved include histamine receptors and signaling pathways related to mast cell activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KP136

This compound stands out due to its high oral bioavailability and potent anti-allergic effects. Unlike some similar compounds, this compound is effective at lower doses and has a more favorable safety profile. Its ability to inhibit histamine release and mast cell activation makes it a valuable tool in allergy research and potential therapeutic applications .

Properties

IUPAC Name

8-hexoxy-3-(2H-tetrazol-5-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-2-3-4-5-9-22-13-8-6-7-11-10-12(15-17-19-20-18-15)16(21)23-14(11)13/h6-8,10H,2-5,9H2,1H3,(H,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIWTWATPUPDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227087
Record name KP 136
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76239-32-2
Record name KP 136
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076239322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KP 136
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KP136
Reactant of Route 2
Reactant of Route 2
KP136
Reactant of Route 3
Reactant of Route 3
KP136
Reactant of Route 4
KP136
Reactant of Route 5
Reactant of Route 5
KP136
Reactant of Route 6
Reactant of Route 6
KP136

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.